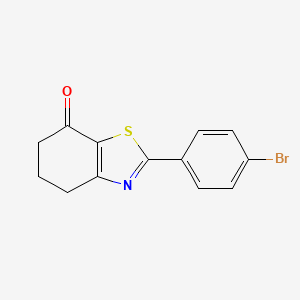

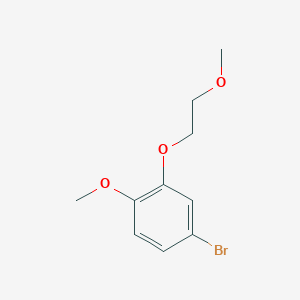

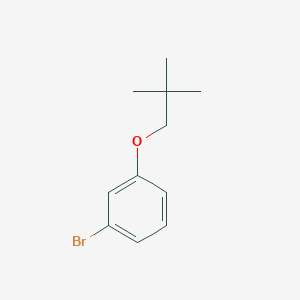

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Vue d'ensemble

Description

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, also known as 4-Bromo-7-one, is an organic compound containing a benzothiazole nucleus and a bromine substituent. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. This compound has been extensively studied in recent years and has been found to have a variety of biological and biochemical effects, including anti-tumor, anti-inflammatory, and anti-bacterial effects.

Applications De Recherche Scientifique

Antitumor Activity

Research has highlighted the significant antitumor properties of 2-(4-aminophenyl)benzothiazoles. These compounds have shown potent inhibitory activity against various cancer cell lines, including breast cancer. For example, specific compounds in this series have exhibited nanomolar range potency in vitro against human breast cancer cell lines, while being less active against other cell types (Shi et al., 1996). Further, the development of these compounds has been ongoing, with structure-activity relationship studies revealing that certain substitutions enhance their antitumor properties, extending the activity spectrum to ovarian, lung, renal, and colon carcinoma cell lines (Bradshaw et al., 2001).

Prodrug Development

The development of amino acid prodrugs of these benzothiazoles has been pursued to overcome issues related to drug lipophilicity. Prodrugs like lysylamide derivatives have demonstrated promising results, offering water solubility and achieving significant plasma concentrations capable of eliciting cytocidal activity against specific carcinoma cell lines (Bradshaw et al., 2002).

Fluorination and Synthesis Techniques

Synthetic routes have been developed for mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, which have shown potent cytotoxicity against specific human breast cancer cell lines. The incorporation of fluorine atoms has been found to influence their biological activity and pharmaceutical properties (Hutchinson et al., 2001). Additionally, the study of metabolic transformations and the role of oxidation in the antitumor activity of these compounds has provided insights into their mechanism of action (Kashiyama et al., 1999).

DNA Interaction

It has been observed that 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumor cells both in vitro and in vivo. This finding suggests a potential mechanism for their selective antitumor activity, possibly involving cytochrome P450 1A1-dependent production of a reactive electrophilic species (Leong et al., 2003).

Mécanisme D'action

Target of Action

Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .

Mode of Action

The compound may bind to its target(s) and modulate their activity. This could involve inhibiting an enzyme’s function, activating a receptor, or blocking a receptor’s interaction with its natural ligand .

Biochemical Pathways

The compound’s interaction with its target(s) could affect various biochemical pathways. For example, it might inhibit a pathway involved in disease progression, or it could activate a pathway that promotes normal physiological function .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetic properties .

Result of Action

The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. This could range from alleviating symptoms of a disease to causing toxic side effects .

Action Environment

Various environmental factors can influence a compound’s action. For example, the presence of other compounds could affect its absorption or metabolism. Additionally, factors such as pH and temperature could influence its stability .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIKHTMMYJIJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)

amine](/img/structure/B1522614.png)